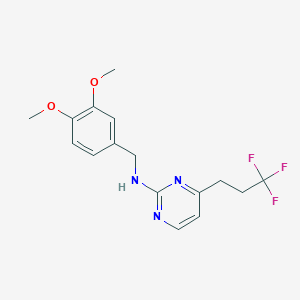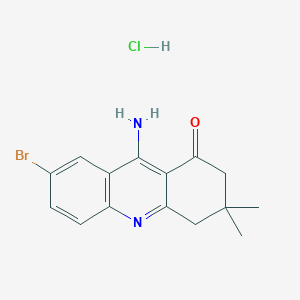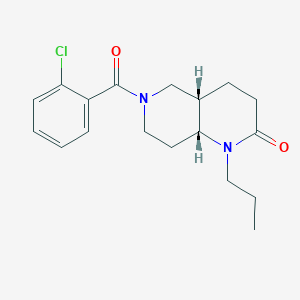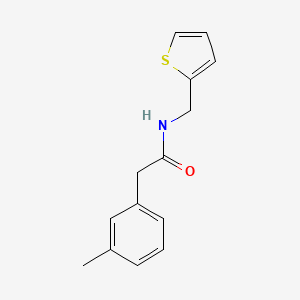
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as XAV-939, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XAV-939 has been shown to have potential therapeutic applications in cancer, stem cell research, and regenerative medicine.
Mecanismo De Acción
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine works by inhibiting the activity of two key enzymes in the Wnt/β-catenin signaling pathway: tankyrase 1 and tankyrase 2. These enzymes are involved in the degradation of Axin, a protein that helps regulate the activity of β-catenin. By inhibiting the activity of tankyrase 1 and 2, this compound stabilizes Axin and reduces the activity of β-catenin. This, in turn, leads to the inhibition of downstream target genes involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can inhibit cell growth and induce apoptosis (programmed cell death). In stem cells, this compound can promote differentiation into specific cell types. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is that it is a highly specific inhibitor of the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of pathway inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. This requires careful optimization of dosing and treatment duration in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in scientific research. One area of interest is in the development of this compound analogs with improved potency and selectivity. Another area of interest is in the combination of this compound with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where the Wnt/β-catenin signaling pathway is dysregulated.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 3,3,3-trifluoropropylamine to form the intermediate 3,4-dimethoxybenzyl-3,3,3-trifluoropropylamine. This intermediate is then reacted with 2-aminopyrimidine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied in scientific research, particularly in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and tumor formation. This compound has also been shown to have potential applications in stem cell research and regenerative medicine, as it can promote the differentiation of stem cells into specific cell types.
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-4-3-11(9-14(13)24-2)10-21-15-20-8-6-12(22-15)5-7-16(17,18)19/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMDYCJAQSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![3-(1H-pyrazol-5-yl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5418177.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
